molecular formula C15H12N6O2S B2809792 5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1903278-15-8

5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2809792
CAS No.: 1903278-15-8
M. Wt: 340.36
InChI Key: FZCYYRZAMOUREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features multiple functional groups, including a thiophene ring, a triazole ring, and an isoxazole ring, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by the formation of the triazole ring through cyclization reactions. The isoxazole ring is then introduced via a condensation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide: shares similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This multi-functional nature allows it to interact with various molecular targets, making it a versatile compound in research and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-9-7-11(20-23-9)15(22)16-8-14-18-17-13-5-4-10(19-21(13)14)12-3-2-6-24-12/h2-7H,8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCYYRZAMOUREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.